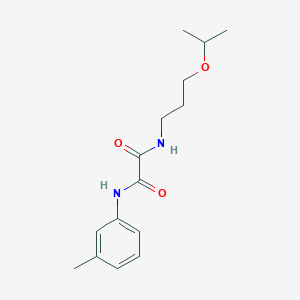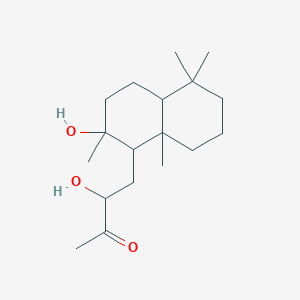
N-(3-isopropoxypropyl)-N'-(3-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-N'-(3-methylphenyl)ethanediamide, commonly known as MMV008138, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MMV008138 has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of MMV008138 is in the development of new drugs for the treatment of cancer. Studies have shown that MMV008138 has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of MMV008138 is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival. By inhibiting HSP90, MMV008138 can cause the degradation of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, MMV008138 has also been shown to have other biochemical and physiological effects. Studies have shown that MMV008138 can inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. MMV008138 has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMV008138 for lab experiments is its potency. Studies have shown that MMV008138 has potent activity against cancer cells and bacteria at relatively low concentrations. This makes it a valuable tool for researchers studying these diseases. However, one limitation of MMV008138 is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on MMV008138. One area of research is the development of new drugs based on MMV008138 for the treatment of cancer and bacterial infections. Another area of research is the investigation of the mechanism of action of MMV008138, which could lead to the development of more potent and specific inhibitors of HSP90. Finally, researchers could explore the potential applications of MMV008138 in other fields, such as the treatment of inflammatory diseases or neurodegenerative disorders.
Conclusion
In conclusion, MMV008138 is a chemical compound with promising applications in various fields, including cancer research and bacterial infections. Its potent anti-cancer and anti-bacterial activity, as well as its anti-inflammatory properties, make it a valuable tool for researchers studying these diseases. However, its complex synthesis method and limited availability may pose challenges for its widespread use. Further research on MMV008138 could lead to the development of new drugs and a better understanding of its mechanism of action.
Synthesemethoden
MMV008138 can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-2-nitropropene. This intermediate is then reacted with isopropyl magnesium chloride to form 3-isopropoxypropyl-3-methyl-2-nitropropene. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a platinum catalyst, resulting in the formation of MMV008138.
Eigenschaften
IUPAC Name |
N'-(3-methylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-9-5-8-16-14(18)15(19)17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDGXDOZKNIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)
![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4941812.png)